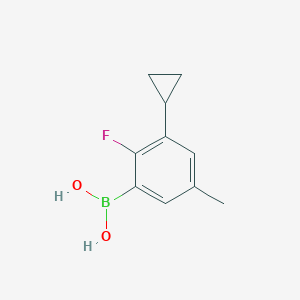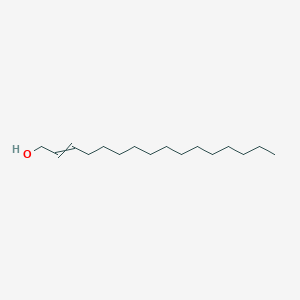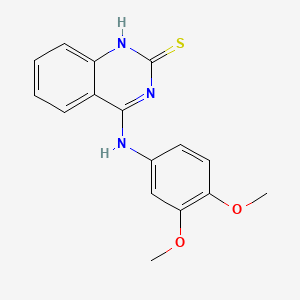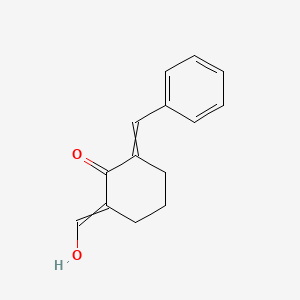
6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a pyrimidine derivative that has garnered attention in the field of pharmaceutical and scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with dimethyl groups and a thione group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of 3,5-dimethylpiperidine with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
- Methyl 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-carboxylate
Uniqueness
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its carboxylic acid and ester counterparts. This reactivity makes it a valuable compound for various chemical transformations and applications in research.
Propriétés
Formule moléculaire |
C11H17N3S |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
6-(3,5-dimethylpiperidin-1-yl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C11H17N3S/c1-8-3-9(2)6-14(5-8)10-4-11(15)13-7-12-10/h4,7-9H,3,5-6H2,1-2H3,(H,12,13,15) |
Clé InChI |
XQCQPQVSVHTAAA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C2=CC(=S)N=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14095254.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095257.png)


![N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide](/img/structure/B14095272.png)
![tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate](/img/structure/B14095281.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14095295.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14095316.png)
![Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14095318.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095325.png)


